4-甲氧基-3-硝基苯甲醛

描述

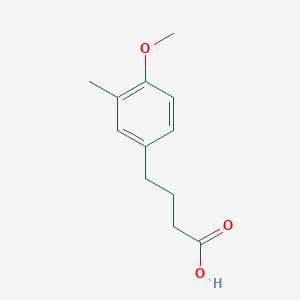

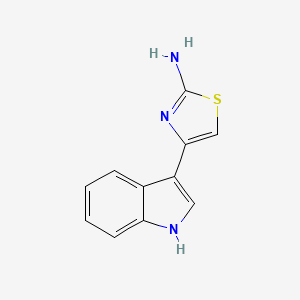

4-Methoxy-3-nitrobenzaldehyde is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a derivative of benzaldehyde with a methoxy group at the fourth position and a nitro group at the third position on the benzene ring.

Synthesis Analysis

The synthesis of derivatives of 4-methoxy-3-nitrobenzaldehyde has been explored in several studies. For instance, the synthesis of related compounds such as 4-nitrobenzyloxy derivatives from ortho-substituted benzaldehydes and 4-nitrobenzyl bromide has been reported . Additionally, the preparation of hydrazone compounds from the condensation of aldehydes with benzohydrazides, which may include derivatives of 4-methoxy-3-nitrobenzaldehyde, has been described .

Molecular Structure Analysis

The molecular structure of 4-methoxy-3-nitrobenzaldehyde has been characterized using various techniques. Two polymorphic forms of the compound have been fully characterized by methods such as variable temperature powder X-ray diffraction, vibrational spectroscopy

科学研究应用

多态性研究

4-甲氧基-3-硝基苯甲醛一直是多态性研究的一个研究对象。研究涉及重新调查该化合物先前报道的多态形式,利用可变温度粉末X射线衍射、振动光谱学、热量计和光学显微镜等方法。这些研究揭示了从熔融体结晶的热力学和动力学方面,并已解决了这些多形态的晶体结构(Wishkerman, Bernstein, & Stephens, 2006)。

结构和振动光谱分析

采用实验和理论相结合的方法研究了4-甲氧基-3-硝基苯甲醛的分子结构和振动光谱。利用傅里叶变换红外光谱和拉曼测量,研究了分子几何构型、谐振频率、键合特征、总能量等性质。这些研究有助于更深入地了解该化合物的结构和电子特性(Nataraj, Balachandran, & Karthick, 2011)。

光催化研究

4-甲氧基-3-硝基苯甲醛已参与研究探索光催化氧化过程。研究重点是使用TiO2/Cu(II)/太阳模拟辐射系统将苄醇转化为醛。这些研究对了解取代芳香醇的光催化行为以及不同取代基对反应速率和选择性的影响具有重要意义(Marotta et al., 2013)。

合成和化学反应

该化合物已成为各种化学合成和反应中的关键中间体。例如,它已用于合成4-甲氧基-3,5-二硝基苯甲醛,展示了亲核芳香取代反应的复杂性。这些合成突出了该化合物在有机化学中的多功能性和实用性(Monk, Siles, Pinney, & Garner, 2003)。

安全和危害

作用机制

Target of Action

Aldehydes, in general, can react with various biological molecules, including proteins and dna, potentially altering their function .

Mode of Action

It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 4-Methoxy-3-nitrobenzaldehyde might interact with its targets through similar mechanisms.

Biochemical Pathways

The formation of oximes and hydrazones, as mentioned above, could potentially affect various biochemical pathways depending on the specific targets of the compound .

Result of Action

The potential formation of oximes and hydrazones could lead to changes in the function of target molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methoxy-3-nitrobenzaldehyde. For instance, it’s recommended to avoid dust formation and ensure adequate ventilation when handling this compound . .

属性

IUPAC Name |

4-methoxy-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCRQCGRYCKYNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351453 | |

| Record name | 4-Methoxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31680-08-7 | |

| Record name | 4-Methoxy-3-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31680-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitro-p-anisaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is interesting about the solid-state structure of 4-Methoxy-3-nitrobenzaldehyde?

A1: 4-Methoxy-3-nitrobenzaldehyde (MN) displays polymorphism, meaning it can exist in multiple crystalline forms with distinct arrangements of molecules within the lattice [, , ]. This is significant because different polymorphs can exhibit varying physical and chemical properties, impacting manufacturing processes and potential applications.

Q2: How many polymorphs of 4-Methoxy-3-nitrobenzaldehyde have been identified, and how were they characterized?

A2: Research suggests the existence of three polymorphic forms of MN [, , ]. While initial identification used techniques like hot stage microscopy, DSC, and IR spectroscopy, more recent studies employed variable temperature powder X-ray diffraction (PXRD), vibrational spectroscopy (Infrared and Raman), calorimetry (DSC), and optical microscopy for comprehensive characterization [, ].

Q3: Why is understanding the polymorphism of 4-Methoxy-3-nitrobenzaldehyde important for its applications?

A3: Polymorphism directly affects the properties of solid-state materials [, ]. For MN, variations in dissolution rate, stability, and other physicochemical characteristics among its polymorphic forms could significantly impact its use as a precursor in pharmaceutical synthesis, particularly for drugs targeting Parkinson's disease and specific cancers [, ]. Controlling the formation of the desired polymorph is crucial for reliable and robust manufacturing processes.

Q4: What techniques were used to study the crystallization behavior of 4-Methoxy-3-nitrobenzaldehyde?

A4: Researchers used Differential Scanning Calorimetry (DSC) at different cooling rates to investigate the crystallization of MN from its melt [, ]. The observed variations in DSC thermograms depending on the cooling rate suggest a competition between thermodynamic and kinetic factors during the crystallization process [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)

![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)